2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine
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Overview
Description
2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is a chemical compound with the molecular formula C9H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dimethylaminomethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Simpler amines or partially reduced intermediates.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of neurotransmitter analogs and their effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
- 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol
Uniqueness
2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Properties
IUPAC Name |
2-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)7-9-3-5-12(8-9)6-4-10/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBLNMULDUNRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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